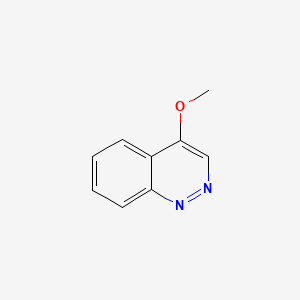

4-Methoxycinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9-6-10-11-8-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPKWOIIQKBTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187582 | |

| Record name | 4-Cinnolinyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-78-2 | |

| Record name | 4-Cinnolinyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158309 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cinnolinyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CINNOLINYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEG2E1A01C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preliminary Investigation of 4-Methoxycinnoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a preliminary investigation into the chemical properties, synthesis, and potential biological activities of 4-Methoxycinnoline. Due to the limited availability of direct research on this specific compound, this document leverages data from structurally related cinnoline derivatives to provide a comprehensive overview for research and development purposes.

Chemical Properties and Spectroscopic Data

This compound (CAS Registry Number: 3397-78-2) is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol . While detailed experimental data for this compound is scarce, analysis of related cinnoline structures allows for the prediction of its general characteristics. The cinnoline core is a bicyclic system with two nitrogen atoms, which is isosteric to quinoline and isoquinoline.[1][2] The presence of the methoxy group at the 4-position is expected to influence its electronic properties and reactivity.

Spectroscopic data for cinnoline and its derivatives are available and can be used as a reference for the characterization of this compound.

Table 1: General Spectroscopic Data for Cinnoline Derivatives

| Spectroscopic Technique | General Observations for Cinnoline Scaffold | Expected Characteristics for this compound |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. | The methoxy group protons would likely appear as a singlet around 3.9-4.1 ppm. The aromatic protons will show characteristic splitting patterns based on their positions. |

| ¹³C NMR | Aromatic carbons resonate between 120-160 ppm. | The methoxy carbon is expected around 55-60 ppm. The carbon at the 4-position will be significantly shifted downfield due to the oxygen attachment. |

| Mass Spectrometry (MS) | The molecular ion peak is typically prominent. Fragmentation often involves the loss of N₂. | Expected molecular ion peak (M+) at m/z = 160.17. |

Synthesis of this compound

Proposed Experimental Protocol: O-Alkylation of Cinnolin-4-one

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

Cinnolin-4-one

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:

-

Preparation: To a solution of cinnolin-4-one in an anhydrous polar aprotic solvent, add a suitable base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for the formation of the corresponding alkoxide.

-

Alkylation: Add the methylating agent dropwise to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Proposed synthetic workflow for this compound.

Potential Biological Activities

While no specific biological activities have been reported for this compound, the cinnoline scaffold is present in a variety of compounds with a broad spectrum of pharmacological effects.[1][3][4][5][6] This suggests that this compound could be a valuable starting point for the development of new therapeutic agents.

Table 2: Reported Biological Activities of Cinnoline Derivatives

| Biological Activity | Description | Example Cinnoline Derivatives |

| Anticancer | Cinnoline derivatives have shown cytotoxic activity against various cancer cell lines. | Pyrimido[5,4-c]cinnolines, 4-amino-3-cinnolinecarboxamides[7] |

| Antibacterial | Some cinnolines exhibit activity against both Gram-positive and Gram-negative bacteria. | 4-aminocinnolines[7] |

| Antifungal | Antifungal properties have been reported for certain cinnoline derivatives. | |

| Anti-inflammatory | Cinnoline-based compounds have demonstrated anti-inflammatory effects. | Pyrazolo[4,3-c]cinnoline derivatives[4] |

| CNS Activity | Various cinnoline derivatives have shown activity affecting the central nervous system, including sedative and anticonvulsant effects. | 4-amino-3-cinnolinecarboxylic acid derivatives[7][8] |

The diverse biological activities of cinnoline derivatives highlight the potential of this scaffold in drug discovery. The nature and position of substituents on the cinnoline ring play a crucial role in determining the specific biological activity.[1]

Overview of biological activities of the cinnoline scaffold.

Quantitative Data for Cinnoline Derivatives

Direct quantitative biological data for this compound is not available. However, data for structurally related cinnoline derivatives can provide a valuable reference for its potential potency and guide future screening efforts.

Table 3: Quantitative Biological Activity Data for Selected Cinnoline Derivatives

| Compound/Derivative Class | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| 4-Amino-3-cinnolinecarboxamides | CNS Activity (various behavioral tests) | Effective at low doses | [7] |

| Pyrazolo[4,3-c]cinnoline derivatives | Anti-inflammatory (% inhibition of edema) | Up to 58.5% | [4] |

| 4-Aminocinnolines | Antibacterial (various strains) | MIC values in the low µg/mL range | [7] |

| 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines | Sedative action | High activity at low doses | [8] |

Conclusion and Future Directions

This compound is a chemical entity with limited direct research data. However, by examining the broader class of cinnoline derivatives, we can infer its likely chemical properties, propose a viable synthetic route, and anticipate a range of potential biological activities. The cinnoline scaffold has proven to be a versatile platform for the development of pharmacologically active compounds.

Future research on this compound should focus on:

-

Optimized Synthesis: Development and optimization of a reliable and scalable synthesis protocol.

-

Comprehensive Characterization: Thorough spectroscopic analysis (NMR, MS, IR, etc.) to confirm its structure and properties.

-

Biological Screening: A broad-based biological screening campaign to identify its primary pharmacological activities. This could include assays for anticancer, antimicrobial, anti-inflammatory, and CNS effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to establish SAR and identify more potent and selective compounds.

This preliminary investigation serves as a foundational document to stimulate and guide further research into the therapeutic potential of this compound and its derivatives.

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijper.org [ijper.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Therapeutic Potential of Cinnoline Core: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of some 4-amino-3-cinnoline carboxylic acid derivatives. Part 4: 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxycinnoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses specifically on 4-Methoxycinnoline, providing a detailed overview of its discovery, synthesis, physicochemical properties, and potential biological applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

The cinnoline scaffold, a benzodiazine isomeric with quinoxaline and quinazoline, has been recognized as a privileged structure in the design of biologically active molecules. Various derivatives have demonstrated a broad spectrum of activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a methoxy group at the 4-position of the cinnoline ring can significantly influence its electronic and steric properties, potentially modulating its biological activity and pharmacokinetic profile. This guide provides an in-depth exploration of this compound, compiling available data on its synthesis, characteristics, and therapeutic potential.

Discovery and Synthesis

While the broader class of cinnolines was first synthesized in 1883 by Victor von Richter, specific details on the initial discovery of this compound are not extensively documented in readily available literature. However, its synthesis can be approached through various established methods for the preparation of substituted cinnolines.

One plausible synthetic route involves the cyclization of ortho-alkynylarenediazonium salts in the presence of methanol. This reaction proceeds through the formation of a 4-chlorocinnoline intermediate, which then undergoes solvolysis with methanol to yield the desired 4-methoxy derivative.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of 4-substituted cinnolines, which can be adapted for this compound, is outlined below. This protocol is based on the Richter cinnoline synthesis and subsequent modification.

Materials:

-

Appropriately substituted ortho-aminoaryl precursor

-

Sodium nitrite

-

Hydrochloric acid

-

Methanol

-

Suitable solvent (e.g., ethanol, dioxane)

-

Reducing agent (if necessary for precursor synthesis)

-

Purification materials (e.g., silica gel for chromatography)

Procedure:

-

Diazotization: The substituted ortho-aminoaryl precursor is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyclization: The diazonium salt solution is then subjected to conditions that promote intramolecular cyclization. For the synthesis of a 4-hydroxycinnoline precursor, this may involve heating the solution.

-

Chlorination (optional intermediate step): The resulting 4-hydroxycinnoline can be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chlorocinnoline.

-

Methoxylation: 4-chlorocinnoline is then refluxed in a solution of sodium methoxide in methanol. The nucleophilic substitution of the chlorine atom by the methoxide ion yields this compound.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. However, based on the general properties of similar heterocyclic compounds, the following characteristics can be anticipated.

Physicochemical Data

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.17 g/mol | - |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to be high due to its aromatic and polar nature. |

| pKa | ~2-3 | Cinnoline has a pKa of 2.64. The methoxy group may slightly alter this value.[1] |

| Solubility | Not available | Expected to have low solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO. |

| LogP | Not available | The octanol-water partition coefficient would indicate its lipophilicity. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene and pyridazine rings, as well as a singlet for the methoxy group protons, likely in the range of 3.8-4.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight aromatic carbons of the cinnoline ring and one signal for the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H aromatic stretching, C=C and C=N aromatic ring stretching, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 160.17).

Biological Activities and Potential Applications

The biological activities of this compound have not been extensively studied. However, based on the known pharmacological profiles of other cinnoline and methoxy-substituted heterocyclic derivatives, it is plausible that this compound may exhibit anticancer, antibacterial, and/or anti-inflammatory properties. Further research is required to validate these potential activities.

Potential Anticancer Activity

Many quinoline and cinnoline derivatives have demonstrated potent anticancer activity. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Hypothesized Signaling Pathway Inhibition:

References

4-Methoxycinnoline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential of 4-Methoxycinnoline and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited direct public information on this compound, this guide focuses on the well-documented chemistry of the parent cinnoline scaffold and provides extrapolated data and methodologies relevant to the 4-methoxy derivative.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound. It consists of a benzene ring fused to a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms), with a methoxy group substituted at the 4th position of the cinnoline ring system.

Chemical Structure:

General Properties of Cinnoline Derivatives:

Cinnoline itself is a pale yellow solid with a melting point of 39 °C.[1] The properties of its derivatives can vary significantly based on the nature and position of their substituents. Methoxy substitution, as in this compound, is expected to influence the compound's electronic properties, solubility, and metabolic stability, which are critical parameters in drug design.

| Property | Cinnoline (Parent Compound) | Expected Influence of 4-Methoxy Group |

| Molecular Formula | C₈H₆N₂[1] | C₉H₈N₂O |

| Molar Mass | 130.15 g/mol [1] | 160.17 g/mol |

| Appearance | Pale yellow solid[1] | Likely a solid at room temperature |

| Melting Point | 39 °C[1] | Expected to be higher than cinnoline |

| pKa | 2.64[2] | May be altered due to electronic effects |

| Solubility | Soluble in organic solvents | Increased polarity may slightly increase aqueous solubility |

Synthesis of 4-Substituted Cinnolines

Several synthetic routes to the cinnoline nucleus have been established, which can be adapted to produce this compound. The primary methods involve the cyclization of appropriately substituted benzene derivatives.

Richter Cinnoline Synthesis

The classical Richter synthesis involves the diazotization of an ortho-aminoarylalkyne. To synthesize a 4-substituted cinnoline, a suitably substituted o-aminophenylpropiolic acid would be used. The introduction of a methoxy group at the 4-position would likely involve starting with a precursor already bearing this substituent or by conversion of a 4-hydroxycinnoline.

Experimental Protocol: General Richter Synthesis

-

Diazotization: An o-aminophenylpropiolic acid derivative is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

Cyclization: The diazonium salt solution is warmed, leading to intramolecular cyclization and the formation of a 4-hydroxycinnoline-3-carboxylic acid.

-

Decarboxylation and Reduction: The resulting product can be decarboxylated by heating, and the 4-hydroxy group can be converted to a methoxy group via Williamson ether synthesis or other methylation techniques.

Borsche Cinnoline Synthesis

This method involves the cyclization of arylhydrazones of α-ketoesters. This route offers versatility in accessing various substituted cinnolines.

Experimental Protocol: General Borsche Synthesis

-

Hydrazone Formation: A substituted phenylhydrazine is condensed with an α-ketoester to form the corresponding arylhydrazone.

-

Cyclization: The arylhydrazone is treated with a strong acid (e.g., sulfuric acid or polyphosphoric acid) to induce cyclization, yielding a 4-hydroxycinnoline derivative.

-

Methylation: The 4-hydroxy group can then be methylated to afford the this compound.

Figure 1. Workflow for the Borsche synthesis of this compound.

Biological Activities of Cinnoline Derivatives

The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3][4] While the specific activity of this compound is not documented, its derivatives have shown significant potential in various therapeutic areas.

Summary of Reported Biological Activities:

| Activity | Description | Key Findings |

| Anticancer | Cinnoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] | Some compounds show potent inhibitory activity against specific kinases involved in cancer progression.[4] |

| Antibacterial | The cinnoline ring system is a component of some antibacterial agents.[5][6] | Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[6] |

| Antifungal | Certain cinnoline derivatives exhibit antifungal properties.[4] | Activity has been reported against pathogenic fungi like Candida albicans and Aspergillus niger.[6] |

| Anti-inflammatory | Some cinnoline compounds have been investigated for their anti-inflammatory effects.[2][4] | These compounds can modulate inflammatory pathways. |

| Antitubercular | The cinnoline nucleus has been explored for the development of new antitubercular drugs.[5] | Some derivatives have shown promising activity against Mycobacterium tuberculosis. |

Figure 2. Reported biological activities of cinnoline derivatives.

Future Directions

The diverse biological activities of cinnoline derivatives suggest that this compound could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this compound and to evaluate its pharmacological profile. The methoxy group at the 4-position could potentially enhance binding to biological targets and improve pharmacokinetic properties, making it an attractive candidate for further investigation in drug discovery programs.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The information provided is based on a review of publicly available literature on cinnoline and its derivatives. Specific properties and activities of this compound require experimental verification.

References

- 1. Cinnoline - Wikipedia [en.wikipedia.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. ijper.org [ijper.org]

- 6. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of 4-Methoxycinnoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methoxy group at the 4-position of the cinnoline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and biological target interactions. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 4-methoxycinnoline derivatives, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development in this promising area. While specific data on this compound derivatives is still emerging, this guide draws upon available information for structurally related compounds to provide a foundational understanding.

I. Anticancer Activity

The anticancer potential of cinnoline and its analogs is a significant area of investigation. While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, data from structurally similar compounds, such as 4-anilinoquinolines with methoxy substitutions, provide valuable insights into their potential efficacy.

Data Presentation: Anticancer Activity of Methoxy-Substituted Heterocycles

The following table summarizes the cytotoxic activity of various methoxy-substituted quinoline and hydrazone derivatives against different cancer cell lines. This data serves as a surrogate to illustrate the potential potency of this compound derivatives.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 | 0.11 | Lapatinib | >20 |

| 4d | 4-Anilinoquinolinylchalcone | Huh-7 | 0.18 | Lapatinib | >20 |

| 12 | 4-Methoxy Hydrazone | K-562 | 0.04 | Melphalan | >10 |

| 14 | 4-Methoxy Hydrazone | BV-173 | 0.06 | Melphalan | >10 |

| Compound 1f | 7-Fluoro-4-anilinoquinoline | BGC823 | 8.32 | Gefitinib | 19.27 |

| Compound 2i | 8-Methoxy-4-anilinoquinoline | HeLa | 7.15 | Gefitinib | 17.12 |

| Compound 2i | 8-Methoxy-4-anilinoquinoline | BGC823 | 4.65 | Gefitinib | 19.27 |

Note: The data presented is for methoxy-substituted quinoline and hydrazone derivatives, not this compound derivatives, and is intended to be illustrative of the potential activity of this compound class.

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization: Potential Anticancer Mechanism Workflow

Caption: Workflow for Anticancer Drug Discovery.

II. Antimicrobial Activity

Cinnoline derivatives have also been explored for their potential as antimicrobial agents. The presence of the methoxy group can influence the compound's ability to penetrate bacterial cell walls and interact with molecular targets.

Data Presentation: Antimicrobial Activity of Methoxy-Substituted Quinolines

The following table presents the Minimum Inhibitory Concentration (MIC) values for 7-methoxyquinoline derivatives against various microbial strains, offering a point of comparison for the potential antimicrobial profile of this compound derivatives.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 3l | E. coli | 7.812 | Ciprofloxacin | 3.9 |

| 3l | C. albicans | 31.125 | Fluconazole | 7.8 |

| 3c | E. coli | 62.50 | Ciprofloxacin | 3.9 |

| 3d | E. coli | 31.25 | Ciprofloxacin | 3.9 |

Note: This data is for 7-methoxyquinoline derivatives and is intended to be illustrative.[1]

Experimental Protocols: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent)

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. This can be determined visually or by measuring the optical density with a microplate reader.

Mandatory Visualization: Antimicrobial Screening Workflow

Caption: Antimicrobial Activity Screening Cascade.

III. Anti-inflammatory Activity

The anti-inflammatory properties of cinnoline derivatives are another promising avenue of research. The mechanism of action is often linked to the inhibition of key inflammatory mediators.

Experimental Protocols: Xylene-Induced Ear Edema in Mice

This in vivo model is commonly used to assess the acute anti-inflammatory activity of compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

-

Mice

-

Xylene

-

Test compounds

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Calipers or a punch and balance

Procedure:

-

Animal Grouping: Divide mice into groups (e.g., control, reference drug, and test compound groups).

-

Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically via oral or intraperitoneal injection. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), apply a fixed volume of xylene to the inner and outer surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.

-

Edema Measurement: After a set period (e.g., 15-30 minutes), sacrifice the mice and remove both ears. Measure the weight difference between the right and left ears, or the thickness of the ears using calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mandatory Visualization: Simplified Inflammatory Signaling Pathway

While the specific targets of this compound derivatives in inflammatory pathways are yet to be fully elucidated, a general representation of a key inflammatory pathway is provided below.

Caption: Potential Anti-inflammatory Mechanism.

IV. Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is a critical first step in exploring its biological potential. While specific, detailed protocols for a wide range of derivatives are proprietary or scattered across the literature, a general synthetic approach is outlined below.

General Synthetic Protocol

A common route to cinnoline derivatives involves the cyclization of a diazonium salt.

Example: Synthesis of a 4-Hydroxycinnoline Precursor

-

Diazotization: An appropriately substituted 2-aminoacetophenone is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.

-

Intramolecular Cyclization: The diazonium salt undergoes intramolecular cyclization, often with heating, to yield a 4-hydroxycinnoline derivative.

-

Methoxylation: The hydroxyl group at the 4-position can then be converted to a methoxy group using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

Further derivatization at other positions of the cinnoline ring can be achieved through various organic reactions to create a library of compounds for biological screening.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The limited availability of specific biological data for this class of compounds underscores the significant opportunities for further research. Future studies should focus on:

-

Systematic Synthesis and Screening: The synthesis of a diverse library of this compound derivatives and their systematic screening against a broad range of cancer cell lines, microbial strains, and in inflammatory models.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features that govern the biological activity and to guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by active this compound derivatives.

-

In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

This technical guide provides a foundational framework for researchers entering this exciting field. The continued exploration of this compound derivatives holds the potential to deliver novel and effective treatments for a range of human diseases.

References

Spectroscopic Profile of 4-Methoxycinnoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic characteristics of 4-Methoxycinnoline based on the analysis of related compounds and general principles of spectroscopy. Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. Publications detailing the synthesis of this compound or its derivatives have been identified, but they do not include the explicit spectral data required for a detailed analysis.

The information presented herein is therefore predictive and intended to serve as a reference for researchers who may synthesize or encounter this compound in their work. The experimental protocols described are generalized procedures for obtaining the respective spectroscopic data for a heterocyclic compound of this nature.

Predicted Spectroscopic Data

The following tables outline the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for this compound, as well as the expected fragmentation patterns in Mass Spectrometry (MS). These predictions are based on the known spectral properties of the cinnoline core and the influence of a methoxy substituent at the 4-position.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 4.1 - 4.3 | s | - | OCH₃ |

| ~ 7.5 - 8.5 | m | - | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55 - 60 | OCH₃ |

| ~ 110 - 160 | Aromatic Carbons |

| ~ 150 - 165 | C4 (C-OCH₃) |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3150 | Medium | C-H stretch (aromatic) |

| ~ 2850 - 2950 | Medium | C-H stretch (methyl) |

| ~ 1600 - 1650 | Medium | C=N stretch |

| ~ 1500 - 1580 | Strong | C=C stretch (aromatic ring) |

| ~ 1250 - 1300 | Strong | C-O-C stretch (asymmetric) |

| ~ 1000 - 1050 | Medium | C-O-C stretch (symmetric) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation of this compound

| m/z | Interpretation |

| [M]+• | Molecular ion |

| [M-15]+ | Loss of a methyl radical (•CH₃) |

| [M-28]+ | Loss of carbon monoxide (CO) or ethylene (C₂H₄) |

| [M-43]+ | Loss of a methoxy radical (•OCH₃) or C₃H₇ radical |

Experimental Protocols

The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be obtained using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for a volatile compound. The sample would be introduced into the instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

Below is a conceptual workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

4-Methoxycinnoline: An Unexplored Scaffold with Latent Potential in Medicinal Chemistry

A comprehensive review of the existing literature reveals that 4-Methoxycinnoline, a nitrogen-containing heterocyclic compound, remains a largely uninvestigated molecule within the scientific community. Despite the recognized therapeutic potential of the broader cinnoline class of compounds, detailed research applications, specific biological activity data, and in-depth experimental protocols for this compound are notably absent from publicly accessible research databases. This technical guide, therefore, serves to highlight this knowledge gap and to extrapolate potential research avenues based on the general characteristics of cinnoline derivatives.

The cinnoline scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyridazine ring, is a recognized "privileged structure" in medicinal chemistry.[1][2][3] Derivatives of cinnoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] However, the specific contributions of a methoxy group at the 4-position of the cinnoline ring system have not been systematically explored.

Potential Research Applications

Based on the known biological activities of analogous compounds, several potential research applications for this compound can be proposed:

-

Anticancer Drug Discovery: Many cinnoline derivatives have been investigated for their potential as anticancer agents.[3] The introduction of a methoxy group could modulate the pharmacokinetic and pharmacodynamic properties of the cinnoline core, potentially leading to enhanced potency or selectivity against various cancer cell lines. Future research could involve screening this compound and its derivatives against a panel of cancer cell lines to determine their cytotoxic and antiproliferative effects. Mechanistic studies could then elucidate any interactions with specific cellular targets, such as protein kinases, which are often implicated in cancer progression.

-

Antimicrobial Agent Development: The cinnoline nucleus is also a key feature in some antimicrobial agents.[4][5] The methoxy substituent could influence the compound's ability to penetrate bacterial cell walls or inhibit essential microbial enzymes. Research in this area would involve determining the minimum inhibitory concentration (MIC) of this compound against a range of pathogenic bacteria and fungi.

Synthesis and Characterization: A Methodological Gap

A critical barrier to exploring the potential of this compound is the lack of detailed, publicly available experimental protocols for its synthesis and characterization. While general methods for the synthesis of the cinnoline ring system are documented, specific procedures tailored to the introduction of a methoxy group at the 4-position are not readily found.[6]

A logical synthetic approach would likely involve the synthesis of a 4-chlorocinnoline precursor, followed by a nucleophilic substitution reaction with sodium methoxide. This proposed workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

To facilitate future research, the development and publication of a robust and reproducible synthetic protocol for this compound is paramount. This would need to be accompanied by comprehensive characterization data, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data to confirm the chemical structure and purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Data Summary: A Call for Investigation

Due to the absence of specific research on this compound, quantitative data regarding its biological activity and physicochemical properties are unavailable. The following tables are presented as templates for the types of data that would need to be generated through future experimental work.

Table 1: Physicochemical and Spectroscopic Data for this compound (Hypothetical)

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Melting Point | Data not available |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Data not available |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data not available |

| IR (KBr, cm⁻¹) | Data not available |

| MS (EI) m/z | Data not available |

Table 2: In Vitro Anticancer Activity of this compound (Hypothetical Data)

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | Data not available |

| A549 (Lung Cancer) | Data not available |

| HCT116 (Colon Cancer) | Data not available |

Table 3: In Vitro Antimicrobial Activity of this compound (Hypothetical Data)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Candida albicans | Data not available |

Experimental Protocols: A Framework for Future Studies

The following are generalized experimental protocols that could be adapted for the investigation of this compound.

Synthesis of this compound (Proposed General Method)

-

Synthesis of 4-Chlorocinnoline: Synthesize 4-chlorocinnoline from a suitable starting material following established literature procedures for cinnoline ring formation and subsequent chlorination.

-

Methoxide Substitution: In a round-bottom flask, dissolve 4-chlorocinnoline in anhydrous methanol. Add a stoichiometric excess of sodium methoxide.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Conclusion

While the broader family of cinnoline derivatives holds significant promise in the development of new therapeutic agents, this compound itself represents a significant knowledge gap. This technical guide has outlined the potential research applications and provided a framework for the synthesis, characterization, and biological evaluation of this compound. It is hoped that this will stimulate further research into this unexplored area of medicinal chemistry, potentially unlocking new therapeutic opportunities. The scientific community is encouraged to undertake the necessary foundational research to elucidate the properties and potential of this compound.

References

4-Methoxycinnoline: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among these, 4-methoxycinnoline has emerged as a key structural motif in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, role in medicinal chemistry, and potential therapeutic applications. This document details available quantitative biological data, experimental protocols for key reactions, and visual representations of relevant chemical transformations and biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The cinnoline scaffold, consisting of a fused benzene and pyridazine ring system, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a methoxy group at the 4-position of the cinnoline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide explores the synthesis and burgeoning medicinal chemistry applications of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the modification of a pre-formed cinnoline ring.

Nucleophilic Substitution of 4-Chlorocinnoline

A common and efficient method for the synthesis of 4-alkoxycinnolines, including this compound, involves the nucleophilic substitution of a suitable leaving group at the 4-position, such as a chlorine atom.

Experimental Protocol: Synthesis of 4-Alkoxycinnolines from 4-Chlorocinnoline

A general procedure for the synthesis of 4-alkoxycinnolines involves the reaction of 4-chlorocinnoline with the corresponding alcohol in the presence of a base. While a specific protocol for this compound is not detailed in the available literature, a representative procedure for a similar transformation is provided below.

-

Reactants: 4-chlorocinnoline, glycidol (as an example for a substituted alcohol), sodium hydride (NaH), and dry dimethylformamide (DMF).

-

Procedure:

-

A suspension of sodium hydride (60% in mineral oil) is prepared in dry DMF.

-

A solution of 4-chlorocinnoline and the alcohol (e.g., glycidol) in dry DMF is added dropwise to the NaH suspension.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 4 hours).

-

The reaction mixture is then concentrated under reduced pressure.

-

The residue is taken up in a mixture of ethyl acetate and water for extraction.

-

The organic phases are combined, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the 4-alkoxycinnoline product.

-

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound using methanol.

From 4-(Methylsulfonyl)cinnoline

Another reported method involves the reaction of 4-(methylsulfonyl)cinnoline with sodium methoxide. This approach offers an alternative route to access the this compound scaffold.

Conceptual Workflow for the Synthesis of this compound

Caption: Synthetic routes to this compound.

Role in Medicinal Chemistry

While specific biological data for this compound itself is limited in the public domain, the broader class of cinnoline derivatives has shown significant promise in various therapeutic areas. The 4-methoxy substituent is often introduced to explore its influence on the activity and selectivity of the parent cinnoline scaffold.

Anticancer Activity

The cinnoline nucleus is a key component in a number of compounds evaluated for their anticancer properties. The electronic and steric effects of the 4-methoxy group can play a crucial role in the interaction of these molecules with their biological targets, such as protein kinases.

Human Neutrophil Elastase (HNE) Inhibition

Derivatives of cinnoline have been investigated as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. One cinnoline derivative was reported to have a potent HNE inhibitory activity.

Table 1: Biological Activity of Cinnoline Derivatives

| Compound Class | Target | Activity (IC50) | Therapeutic Area |

| Cinnoline Derivative | Human Neutrophil Elastase (HNE) | 56 nM | Inflammatory Diseases |

Note: The specific substitution pattern of the cited active cinnoline derivative was not detailed in the available search results.

Other Potential Applications

The diverse biological activities reported for the cinnoline scaffold suggest that this compound derivatives could be explored for a range of other therapeutic applications, including as antibacterial, antifungal, and antiviral agents, as well as for the treatment of neurodegenerative diseases.

Logical Relationship of this compound in Drug Discovery

Caption: Role of this compound in the drug discovery pipeline.

Future Perspectives

The exploration of this compound and its derivatives in medicinal chemistry is still in its early stages. The available data, although limited, suggests that this scaffold holds potential for the development of novel therapeutic agents. Future research should focus on:

-

Expansion of the chemical space: Synthesizing a broader range of this compound derivatives with diverse substitutions to establish clear structure-activity relationships (SAR).

-

Comprehensive biological evaluation: Screening these compounds against a wide panel of biological targets, including kinases, proteases, and receptors implicated in various diseases.

-

Mechanism of action studies: Elucidating the molecular mechanisms by which active compounds exert their therapeutic effects.

-

Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness.

Conclusion

This compound represents a valuable and underexplored scaffold in the realm of medicinal chemistry. Its synthetic accessibility and the potential for chemical modification make it an attractive starting point for the design of new drugs. While the current body of specific biological data is nascent, the broader activities of the cinnoline class provide a strong rationale for the continued investigation of this compound derivatives as potential treatments for a range of human diseases, from cancer to inflammatory conditions. This guide serves as a foundational resource to stimulate and support further research in this promising area.

A Theoretical and Computational Guide to 4-Methoxycinnoline: Methodologies and In Silico Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. 4-Methoxycinnoline, a substituted cinnoline, presents a scaffold with potential for further functionalization and development as a therapeutic agent. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to study this compound. While specific experimental and computational data for this compound is not extensively available in public literature, this document outlines the established protocols and modeling techniques based on studies of closely related cinnoline and quinoline derivatives. The guide covers quantum chemical calculations for molecular structure optimization, vibrational and electronic properties analysis, and molecular docking procedures to investigate potential biological targets.

Introduction to Theoretical Studies of Cinnoline Derivatives

Theoretical and computational chemistry offer powerful tools to predict and understand the physicochemical properties, reactivity, and biological interactions of molecules like this compound. These in silico methods are crucial in modern drug discovery, enabling the rational design of novel compounds and the elucidation of their mechanisms of action. Key computational approaches for studying this compound include Density Functional Theory (DFT) for electronic structure calculations and molecular docking for predicting binding affinities with protein targets.

Quantum Chemical Calculations: A Methodological Approach

Quantum chemical calculations, particularly DFT, are instrumental in determining the fundamental properties of a molecule. These calculations provide insights into the molecular geometry, vibrational frequencies, and electronic characteristics.

Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol: Geometry Optimization using DFT

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) is a widely used method. The B3LYP hybrid functional is a common choice for its balance of accuracy and computational cost.[1][2][3]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often employed to provide a good description of the electronic structure.[2][4]

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a geometry optimization calculation using the chosen DFT functional and basis set.

-

Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

The workflow for a typical geometry optimization and frequency calculation is illustrated below.

Caption: Workflow for Geometry Optimization and Frequency Calculation.

Vibrational Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to validate the accuracy of the computational model. A molecular vibration is a periodic motion of the atoms of a molecule relative to each other, such that the center of mass of the molecule remains unchanged.[5]

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian, ORCA, etc.

-

Method: Use the optimized geometry from the previous step. The same DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) should be used for consistency.

-

Procedure:

-

Perform a frequency calculation on the optimized structure.

-

The output will provide the harmonic vibrational frequencies.

-

Calculated frequencies are often systematically higher than experimental values. They can be scaled using a scaling factor (typically around 0.96 for B3LYP) for better agreement with experimental spectra.

-

Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 | Data not available |

| C-H stretch (methoxy) | 2980-2950 | Data not available |

| C=N stretch | 1620-1580 | Data not available |

| C=C stretch (aromatic) | 1600-1450 | Data not available |

| C-O stretch | 1250-1200 | Data not available |

| C-H out-of-plane bend | 900-700 | Data not available |

Note: This table is illustrative. Experimental data for this compound is required for an actual comparison.

Electronic Properties Analysis

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[6]

Table 2: Key Electronic Properties and Their Significance

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

Molecular Electrostatic Potential (MEP)

The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack.[7][8] Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[9]

The logical relationship for predicting reactive sites based on MEP is shown below.

Caption: Predicting Reactive Sites using MEP.

Molecular Docking: Investigating Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor. Studies on cinnoline derivatives have explored their potential as inhibitors of various enzymes, such as tubulin polymerization.[10][11]

General Molecular Docking Protocol

Experimental Protocol: Molecular Docking

-

Software: AutoDock, Schrödinger Maestro, or similar molecular modeling suites.

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site (active site) based on the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Use the optimized 3D structure of this compound.

-

Assign charges and define rotatable bonds.

-

-

Docking Simulation:

-

Run the docking algorithm to generate a series of possible binding poses of the ligand in the receptor's active site.

-

The software will score and rank these poses based on a scoring function that estimates the binding affinity.

-

-

Analysis:

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein.

-

The workflow for a typical molecular docking study is presented below.

Caption: General Workflow for Molecular Docking.

Table 3: Hypothetical Docking Results for this compound against a Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | To be calculated |

| Interacting Residues | To be identified |

| Types of Interactions | e.g., Hydrogen bond, Hydrophobic, Pi-Pi stacking |

Note: This table is illustrative and requires a specific protein target and docking simulation to be populated.

Conclusion and Future Directions

This guide has outlined the standard theoretical and computational methodologies applicable to the study of this compound. By employing DFT calculations, researchers can obtain valuable data on its structural, vibrational, and electronic properties. Furthermore, molecular docking simulations can provide crucial insights into its potential as a ligand for various biological targets. While there is a need for more dedicated experimental and computational research on this compound, the protocols and approaches described herein provide a solid framework for future investigations. Such studies will be vital in unlocking the full therapeutic potential of this and other related cinnoline derivatives.

References

- 1. explorationpub.com [explorationpub.com]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular vibration - Wikipedia [en.wikipedia.org]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. MEP [cup.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxycinnoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of 4-methoxycinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing from readily available starting materials.

Synthesis Overview

The synthesis of this compound is achieved through a reliable three-step sequence:

-

Synthesis of Cinnolin-4-one: Cyclization of 2-hydrazinylphenylacetic acid, formed in situ from 2-aminophenylacetic acid, yields the core cinnoline structure.

-

Chlorination of Cinnolin-4-one: The hydroxyl group at the 4-position of cinnolin-4-one is converted to a chloro group using a standard chlorinating agent.

-

Methoxylation of 4-Chlorocinnoline: Nucleophilic substitution of the chloro group with a methoxy group affords the final product, this compound.

This synthetic pathway is illustrated in the following workflow diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Cinnolin-4-one

This protocol details the preparation of the key intermediate, cinnolin-4-one, from 2-aminophenylacetic acid via a one-pot diazotization, reduction, and cyclization sequence.

Materials:

-

2-Aminophenylacetic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve 2-aminophenylacetic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate beaker, prepare a solution of stannous chloride in concentrated hydrochloric acid.

-

Slowly add the stannous chloride solution to the diazonium salt solution, keeping the temperature below 10 °C.

-

A precipitate of the tin complex of 2-hydrazinylphenylacetic acid will form.

-

-

Cyclization and Isolation:

-

Heat the reaction mixture to boiling for 1 hour to induce cyclization.

-

Cool the mixture to room temperature and then neutralize it with a concentrated sodium hydroxide solution until the pH is approximately 7-8.

-

The resulting precipitate of cinnolin-4-one is collected by vacuum filtration.

-

Wash the solid with cold deionized water and dry it thoroughly.

-

Data Summary:

| Parameter | Value |

| Starting Material | 2-Aminophenylacetic Acid |

| Key Reagents | NaNO₂, SnCl₂, HCl |

| Reaction Time | ~2 hours |

| Reaction Temperature | 0-5 °C (diazotization), <10 °C (reduction), Boiling (cyclization) |

| Product | Cinnolin-4-one |

| Typical Yield | 75-85% |

Step 2: Chlorination of Cinnolin-4-one to 4-Chlorocinnoline

This protocol describes the conversion of cinnolin-4-one to 4-chlorocinnoline using phosphorus oxychloride.

Materials:

-

Cinnolin-4-one

-

Phosphorus Oxychloride (POCl₃)

-

Toluene

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, suspend cinnolin-4-one in phosphorus oxychloride.

-

Fit the flask with a reflux condenser.

-

-

Reaction:

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 4-chlorocinnoline.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Data Summary:

| Parameter | Value |

| Starting Material | Cinnolin-4-one |

| Key Reagent | Phosphorus Oxychloride (POCl₃) |

| Reaction Time | 2-3 hours |

| Reaction Temperature | Reflux |

| Product | 4-Chlorocinnoline |

| Typical Yield | 80-90% |

Step 3: Methoxylation of 4-Chlorocinnoline to this compound

This final step details the nucleophilic substitution reaction to produce this compound.

Materials:

-

4-Chlorocinnoline

-

Sodium Methoxide (NaOCH₃)

-

Anhydrous Methanol (CH₃OH)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Dissolve 4-chlorocinnoline in anhydrous methanol in a round-bottom flask.

-

Add sodium methoxide to the solution.

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.

-

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

-

Data Summary:

| Parameter | Value |

| Starting Material | 4-Chlorocinnoline |

| Key Reagents | Sodium Methoxide, Methanol |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

| Product | This compound |

| Typical Yield | 70-80% |

Reaction Mechanisms

The key transformations in this synthesis are governed by well-established organic reaction mechanisms.

Application Notes and Protocols for Cinnoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This document provides an overview of the applications of cinnoline derivatives and detailed protocols for their synthesis and biological evaluation, focusing on their potential as anticancer agents. Although the specific compound "4-Methoxycinnoline" is not extensively documented, the following protocols for a representative cinnoline derivative, a potent PI3K inhibitor, can be adapted for novel analogues.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₅N₃O |

| Molecular Weight | 301.34 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

| Storage | Store at -20°C, desiccated and protected from light |

Biological Activity

Cinnoline derivatives have been shown to exhibit a wide range of biological activities. A particular series of cinnoline derivatives has been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making it a key target for drug development.[1]

Table 1: In Vitro Antiproliferative Activity of a Representative Cinnoline Derivative

| Cell Line | Cancer Type | IC₅₀ (µM)[1] |

| HCT116 | Colon Carcinoma | 0.264 |

| A549 | Lung Carcinoma | 2.04 |

| MCF-7 | Breast Adenocarcinoma | 1.14 |

Table 2: PI3K Enzyme Inhibitory Activity

| Enzyme | IC₅₀ (nM) |

| PI3Kα | 15 |

| PI3Kβ | 28 |

| PI3Kδ | 12 |

| PI3Kγ | 45 |

Experimental Protocols

Protocol 1: General Synthesis of a Cinnoline-based PI3K Inhibitor

This protocol describes a general method for the synthesis of a cinnoline derivative with PI3K inhibitory activity.[2][3]

Materials:

-

2-Aminoacetophenone

-

Sodium nitrite

-

Hydrochloric acid (HCl)

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvents (e.g., Dioxane, Water, Ethanol)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in a mixture of HCl and water at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes.

-

Cinnoline Ring Formation: Add the diazonium salt solution to a pre-heated solution containing a suitable cyclizing agent in an appropriate solvent. Reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Purification: After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Suzuki Coupling: To a solution of the purified cinnoline intermediate (1.0 eq) and aryl boronic acid (1.2 eq) in a mixture of dioxane and water, add the palladium catalyst (0.05 eq) and base (2.0 eq). Heat the mixture to 80-100°C for 6-12 hours under an inert atmosphere.

-

Final Purification: After the reaction is complete, cool the mixture, and filter off the catalyst. Extract the product, purify by column chromatography to yield the final cinnoline derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)